molecular formula C7H7BrS B094970 4-Bromothioanisole CAS No. 104-95-0

4-Bromothioanisole

Cat. No. B094970
CAS RN: 104-95-0
M. Wt: 203.1 g/mol
InChI Key: YEUYZNNBXLMFCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the regioselective bromination of thieno[2,3-b]pyridine is described, highlighting a method that achieves selectivity toward the 4-position with an 87% isolated yield . This demonstrates the potential of brominated compounds as building blocks in drug discovery. Another paper discusses the synthesis of bromopyrazoles through a copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, which is a mild and regioselective method . These methods could potentially be applied or adapted for the synthesis of 4-Bromothioanisole.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and potential applications. One paper reports the crystal structures of two 4-bromopyrazole derivatives, revealing that the molecules are linked by intermolecular hydrogen bonds and weak C-H…Br contacts, forming a three-dimensional network . This information is valuable for understanding how 4-Bromothioanisole might crystallize and interact with other molecules.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving brominated compounds. The synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines involves cross-coupling reactions that proceed in excellent yields . Additionally, the synthesis of a bromotyrosine-derived natural product inhibitor utilizes alkylation and coupling reactions . These reactions are indicative of the types of chemical transformations that 4-Bromothioanisole might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromothioanisole are not directly discussed, the papers do mention properties of related brominated compounds. For example, the solvent-free synthesis of 5-bromothiophene-based compounds is explored, with the advantage of obtaining pure products without the need for separation techniques . The antibacterial and antifungal activities of these compounds are also evaluated, suggesting that brominated compounds can have significant biological activities .

Scientific Research Applications

  • 4-Bromothioanisole has been used in the synthesis and reactivity studies of new compounds. For instance, it was lithiated and reacted with ClB(C6F5)2 to yield a compound with the empirical formulation PhSCH2B(C6F5)2. This compound showed interesting reactivity with donors and alkynes, leading to the formation of various adducts and zwitterionic heterocyclic species (Tanur & Stephan, 2011).

  • In enzymatic studies, the oxidation of p-bromothioanisole with toluene dioxygenase yielded specific metabolites. This provided insights into biochemical pathways and the absolute configuration of new metabolites (Finn, Cankař, Jones & Hudlický, 2004).

  • 4-Bromothioanisole has been identified as a protein sulfur nucleophile in studies investigating the hepatotoxicity of bromobenzene. It played a role in the formation of adducts with protein cysteinyl or methionyl residues, highlighting its biological interactions and potential toxicological implications (Slaughter & Hanzlik, 1991).

  • In the field of green chemistry, 4-Bromothioanisole has been part of studies exploring the use of glucose as a clean and renewable reductant in the catalyzed reductive homocoupling of bromo- and chloroarenes, including challenging electron-rich chloroarenes like 4-chloroanisole. This research contributes to the development of more sustainable and environmentally friendly chemical processes (Monopoli et al., 2010).

  • 4-Bromothioanisole's derivatives have been studied for their potential pharmaceutical applications. For instance, the palladium-catalyzed amination of aryl sulfides with aliphatic amines using 4-bromothioanisole as a substrate demonstrated the compound's utility in synthesizing complex molecules with potential therapeutic applications (Gao, Yorimitsu & Osuka, 2015).

  • 4-Bromothioanisole has also been utilized in the total synthesis of complex organic compounds, such as the synthesis of (±)-communesin F, where it played a critical role in constructing the tetracyclic core of the natural product, demonstrating its utility in organic synthesis and drug discovery (Belmar & Funk, 2012).

Safety And Hazards

4-Bromothioanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

1-bromo-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYZNNBXLMFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146209
Record name 4-Bromothioanisole
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Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothioanisole

CAS RN

104-95-0
Record name 4-Bromothioanisole
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Record name 4-Bromothioanisole
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Record name 4-Bromothioanisole
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Record name 4-Bromothioanisole
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Record name 4-bromophenyl methyl sulphide
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Synthesis routes and methods I

Procedure details

A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel and Liebig condenser was charged with 124.2 g (1.0 mole) of thioanisole and 0.068 g (0.001 mole) of boron trifluoride, and 160 g (1.0 mole) of bromine was added dropwise with stirring at 50° C. over 4 hours. Thereafter, the reaction was further allowed to proceed for 1 hour. After completion of the reaction, 50 g of water was added, and the organic layer was separated, whereby 203.9 g of crude 4-bromothioanisole was obtained. The purity of the thus-obtained crude 4-bromothioanisole was 90.5% as determined by gas chromatography.
Quantity
124.2 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel and Liebig condenser was charged with 124.2 g (1.00 mole) of thioanisole, and 0.13 g (0.001 mole) of aluminum chloride and 200 g of dichloromethane, and 160 g (1.0 mole) of bromine was added dropwise with stirring at 5° C. over 4 hours. Thereafter, the reaction was further allowed to proceed for 2 hours. After completion of the reaction, 50 g of water was added, and phase separation was effected, whereby a 4-bromothioanisole-containing organic layer was obtained. The dichloromethane was distilled off from the organic layer obtained, whereby 203.1 g of crude 4-bromothioanisolve was obtained. The purity of the thus-obtained crude 4-bromothioanisole was 90.1% as determined by gas chromatography.
Quantity
124.2 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
305
Citations
PC Nam, R Flammang, HT Le, P Gerbaux… - International journal of …, 2003 - Elsevier
… To verify this finding, we have computed the PAs at various positions of 4-bromothioanisole … with which the five protonated forms of 4-bromothioanisole may interconvert. Fig. 6 displays …
Number of citations: 14 www.sciencedirect.com
J Zheng, RP Hanzlik - Drug metabolism and disposition, 1992 - Citeseer
Alkaline permethylation and GC/MS analysis of urinary mercaptunc acids from rats given bromobenzene yielded several quinone-de-rived bromodlmethoxythioanisole isomers as …
Number of citations: 11 citeseerx.ist.psu.edu
K Lertratanangkoon, D Denney - Biochemical pharmacology, 1993 - Elsevier
… ); 3-and 4-bromothioanisole have not been detected in any urine sample that has been examined in this way [2]. This suggests that 3and 4-bromothioanisole found as kidney and liver …
Number of citations: 5 www.sciencedirect.com
RL Starr, T Fu, EA Doud, I Stone, X Roy… - columbia.edu
… 4-bromothioanisole was purchased from Acros Organics. Trifluoroacetic acid (TFA), … coated stir bar under N2 atmosphere was charged with 4-bromothioanisole (500 mg, 2.46 mmol), 4-(…
Number of citations: 0 www.columbia.edu
BS Farah, EE Gilbert - The Journal of Organic Chemistry, 1963 - ACS Publications
… (Hydrolysis of 4-Bromothioanisole). —A mixture of 0.2 mole of 4-bromothioanisole, 200 ml. … unchanged 4-bromothioanisole. Upon acidification of the alkaline solution, an oil separated, …
Number of citations: 39 pubs.acs.org
PJA Joseph, S Priyadarshini, ML Kantam… - Tetrahedron …, 2012 - Elsevier
… At first, 4-bromothioanisole was selected as the model substrate … 1 for the ipso-nitration of 4-bromothioanisole, the most promising … catalyzed direct ipso-nitration of 4-bromothioanisole a …
Number of citations: 36 www.sciencedirect.com
DR Hall - 2016 - docs.lib.purdue.edu
… hydrogen peroxide, these compounds effectively catalyze the oxygenation of several organic sulfide substrates, including methyl phenyl sulfide, phenyl sulfide, and 4-bromothioanisole. …
Number of citations: 0 docs.lib.purdue.edu
W Iali, PH Lanoe, S Torelli, D Jouvenot… - Angewandte …, 2015 - Wiley Online Library
… Irradiation was held for 8 h, corresponding to the maximum conversion for 4-bromothioanisole as test substrate (Supporting Information, Figure S11). Oxidation products were quantified …
Number of citations: 48 onlinelibrary.wiley.com
JA Forni, N Micic, TU Connell, G Weragoda… - Angewandte …, 2020 - Wiley Online Library
… Substituting 1 for 4-bromothioanisole S4 (E p red =−2.54 vs. SCE), formation of [Ir1] 0 was … We further confirmed this interaction between 4-bromothioanisole (S4) and [Ir2] 0 * using …
Number of citations: 49 onlinelibrary.wiley.com
JR Roland, EL Little Jr, HE Winberg - The Journal of Organic …, 1963 - ACS Publications
… (Hydrolysis of 4-Bromothioanisole). —A mixture of 0.2 mole of 4-bromothioanisole, 200 ml. … unchanged 4-bromothioanisole. Upon acidification of the alkaline solution, an oil separated, …
Number of citations: 8 pubs.acs.org

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